![molecular formula C14H22N2O2 B3166633 tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate CAS No. 912762-91-5](/img/structure/B3166633.png)
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate, also known as t-butylcarbamate, is a chemical compound used in organic synthesis and other scientific research applications. It is a white crystalline solid with a molecular weight of 250.3 g/mol, a melting point of 77-78°C and a boiling point of 232-233°C. It is insoluble in water and has a pKa of 8.4. This compound has been extensively studied due to its versatility and its ability to undergo a variety of reactions.
Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of Other Compounds
It can also be used in the synthesis of other compounds. For example, it has been used in the synthesis of phosphatidyl ethanolamines and ornithine .
Antimicrobial Activity
A solution of tert-butyl N-(2-aminophenyl)-carbamate in dry acetone has been used in research studying its antimicrobial activity .
Amination
The compound can be used in amination processes, which is a key step in the synthesis of many organic compounds .
Reduction
It can also be used in reduction processes, another important step in the synthesis of various organic compounds .
Esterification
The compound is used in esterification processes, which is crucial in the production of esters from carboxylic acids .
properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(15)9-16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAGTFDDCAQYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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